

The Discovery and History of Chamigrenal: A Technical Guide

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Compound of Interest

Compound Name: *Chamigrenal*

Cat. No.: *B150010*

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Abstract

Chamigrenal, a naturally occurring sesquiterpenoid, has garnered attention within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological investigation of **Chamigrenal**, with a particular focus on β -**chamigrenal**. It details the initial isolation from *Schisandra chinensis*, elucidates its anti-inflammatory properties, and presents the underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidation of key data, experimental methodologies, and pathway visualizations to facilitate further research and development efforts.

Discovery and History

The chamigrene class of sesquiterpenes, characterized by a spiro[5.5]undecane carbon framework, was first identified in the 1960s. The initial isolation of a related compound, β -chamigrene, was reported in 1967 by Ito et al.[1]. The aldehyde derivative, β -**chamigrenal**, was later isolated from the fruits of *Schisandra chinensis*, a plant with a long history in traditional medicine[2]. A significant publication by Choi et al. in 2014 detailed the isolation and characterization of β -**chamigrenal** and was the first to extensively investigate its anti-inflammatory potential[2]. This study established β -**chamigrenal** as a bioactive constituent of *Schisandra chinensis* and laid the groundwork for subsequent research into its pharmacological effects.

Chemical and Physical Properties

The chemical and physical properties of β -**chamigrenal** are summarized in the table below. These properties are essential for its identification, characterization, and synthesis.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₂ O	[3]
Molecular Weight	218.33 g/mol	[3]
CAS Number	19912-84-6	[3]
IUPAC Name	5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carbaldehyde	[3]
Appearance	Not specified in literature	
Melting Point	Not specified in literature	
Boiling Point	Not specified in literature	
Optical Rotation	Not specified in literature	
¹ H NMR Data	Not fully reported in literature	
¹³ C NMR Data	Not fully reported in literature	

Note: While the CAS number and molecular formula for **chamigrenal** are available, comprehensive physical and spectroscopic data in the public domain are limited. The related compound, (-)- β -chamigrene, has a reported molecular formula of C₁₅H₂₄ and a molecular weight of 204.35 g/mol, with CAS number 18431-82-8[4][5].

Biological Activity and Mechanism of Action

β -**chamigrenal** has demonstrated significant anti-inflammatory properties. The primary mechanism of action involves the suppression of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production

In a key study using RAW 264.7 macrophage cells, **β-chamigrenal** was shown to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), two critical mediators of the inflammatory response[2].

Compound	Concentration (μM)	NO Inhibition (%)	PGE ₂ Inhibition (%)	Reference
β-chamigrenal	50	47.21 ± 4.54	51.61 ± 3.95	[2]

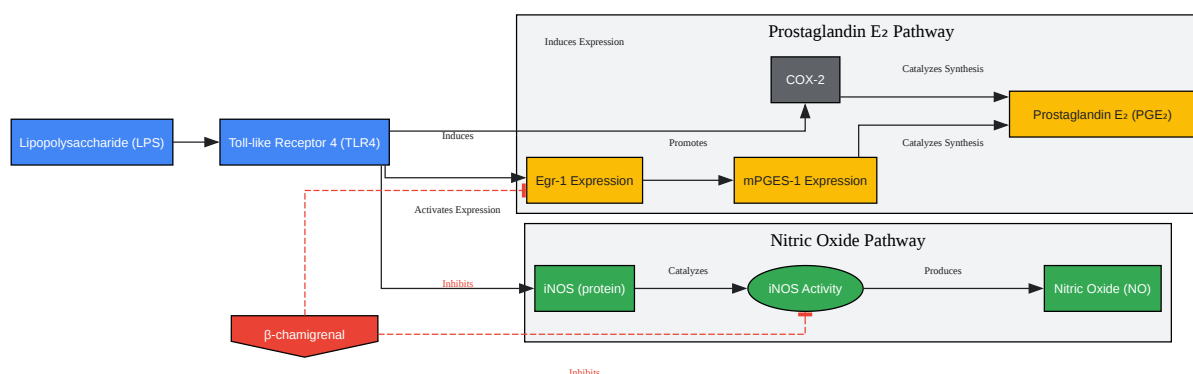
Molecular Mechanism

The anti-inflammatory effects of **β-chamigrenal** are mediated through the modulation of specific signaling pathways:

- **Nitric Oxide Synthesis:** **β-chamigrenal** suppresses the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of NO in response to inflammatory stimuli. However, it does not affect the expression of the iNOS protein itself[2].
- **Prostaglandin E₂ Synthesis:** The compound prevents the upregulation of microsomal prostaglandin E synthase-1 (mPGES-1) expression, a key enzyme in the PGE₂ synthesis pathway. This effect is mediated by the inhibition of the early growth response factor-1 (Egr-1), a transcription factor for mPGES-1. Notably, **β-chamigrenal** does not affect the expression or activity of cyclooxygenase-2 (COX-2)[2].

Signaling Pathway

The following diagram illustrates the signaling pathway affected by **β-chamigrenal** in LPS-stimulated macrophages.

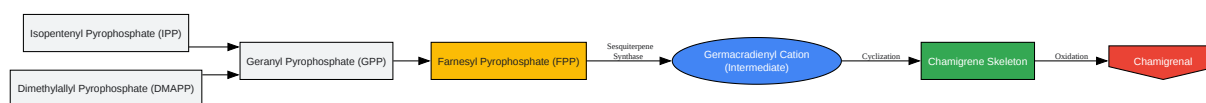


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Caption: Signaling pathway of β -**chamigrenal**'s anti-inflammatory action.

Biosynthesis

Chamigrenal belongs to the sesquiterpene family, which are biosynthesized from farnesyl pyrophosphate (FPP). The formation of the characteristic spirocyclic chamigrene skeleton proceeds through a series of enzymatic cyclizations.



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Caption: Proposed biosynthetic pathway of **Chamigrenal**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of β -**chamigrenal**'s anti-inflammatory activity.

Cell Culture and Treatment

- Cell Line: RAW 264.7 murine macrophage cell line.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
- Treatment: For experiments, cells are typically seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of β -**chamigrenal** for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 μ g/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.

- Reagents:
 - Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
 - Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
 - Sodium Nitrite (NaNO₂) standard solution.
- Protocol:
 - Prepare a standard curve of NaNO₂ in culture medium.
 - Collect 100 μ L of cell culture supernatant from each well of a 96-well plate.
 - Add 50 μ L of Griess Reagent A to each supernatant sample and standard.

- Incubate for 10 minutes at room temperature, protected from light.
- Add 50 μ L of Griess Reagent B.
- Incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS and mPGES-1.

- Protocol:
 - Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
 - Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
 - SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μ g) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
 - Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
 - Blocking: Block the membrane with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, mPGES-1, or a loading control (e.g., β -actin, GAPDH) overnight at 4°C.
 - Washing: Wash the membrane three times with TBST.

- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
- Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression

RT-PCR is employed to measure the mRNA expression levels of genes of interest, such as Egr-1.

- Protocol:
 - RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
 - RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
 - cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
 - Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for Egr-1 and a housekeeping gene (e.g., GAPDH, β -actin), and a fluorescent dye (e.g., SYBR Green).
 - Data Analysis: Analyze the amplification data and calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

Chamigrenal, particularly β -**chamigrenal** isolated from *Schisandra chinensis*, presents a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, involving the targeted suppression of the iNOS and mPGES-1 pathways, suggests its potential as a lead compound for the development of novel anti-inflammatory agents. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their future investigations of **Chamigrenal** and its derivatives. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential therapeutic applications.

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